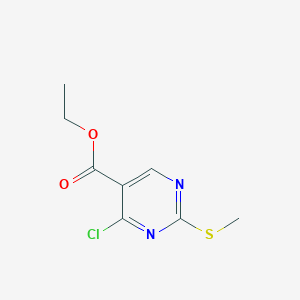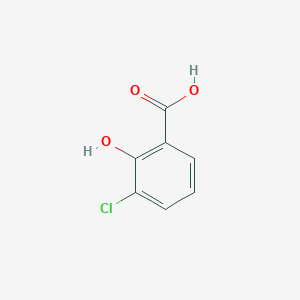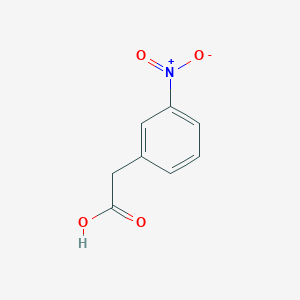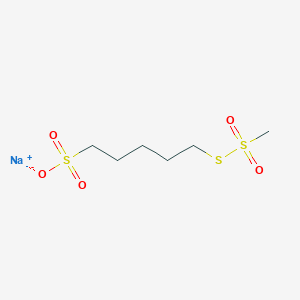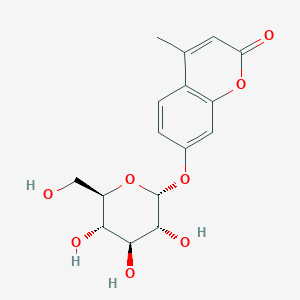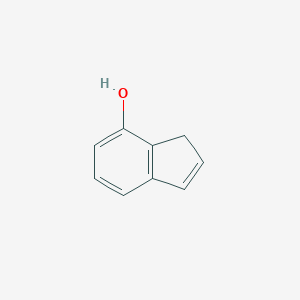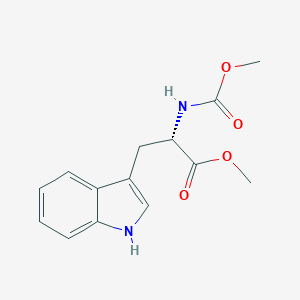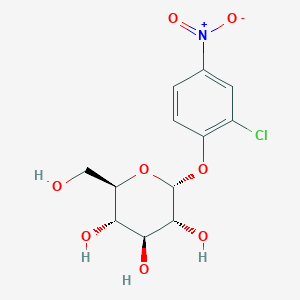
Artanin
Descripción general
Descripción
Artanin is a naturally occurring compound belonging to the group of flavonoids. It is a coumarin derivative known for its biological activities, particularly in relation to Alzheimer’s disease. This compound exhibits acetylcholinesterase inhibitory activity and inhibits amyloid beta aggregation, making it a compound of interest in neurodegenerative disease research .
Métodos De Preparación
Artanin can be synthesized through various synthetic routes. One method involves the formation of leptodactylone and 5,7,8-trimethoxycoumarin from pyrogallol in a multi-step process. Another approach synthesizes coumarin derivatives from 2,4-dihydroxy-3,6-dimethoxybenzaldehyde
Análisis De Reacciones Químicas
Artanin undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
Artanin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying coumarin derivatives and their reactions.
Biology: Investigated for its role in inhibiting acetylcholinesterase and amyloid beta aggregation, making it relevant in Alzheimer’s disease research.
Medicine: Potential therapeutic agent for neurodegenerative diseases due to its biological activities.
Industry: Limited industrial applications, primarily used in research settings.
Mecanismo De Acción
Artanin exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease. Additionally, this compound inhibits the aggregation of amyloid beta, a protein associated with the development of Alzheimer’s disease .
Comparación Con Compuestos Similares
Artanin is compared with other coumarin derivatives such as phellopterin and toddalolactone. Phellopterin, which contains a furan ring, exhibits better activity than this compound due to its higher electron delocalization. Toddalolactone, another coumarin derivative, also shows significant biological activity . These comparisons highlight the unique structural features and biological activities of this compound.
Similar Compounds
- Phellopterin
- Toddalolactone
- Ulopterol
This compound’s unique combination of acetylcholinesterase inhibition and amyloid beta aggregation inhibition sets it apart from other similar compounds, making it a valuable compound in neurodegenerative disease research.
Propiedades
IUPAC Name |
5,7-dimethoxy-8-(3-methylbut-2-enoxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-10(2)7-8-20-16-13(19-4)9-12(18-3)11-5-6-14(17)21-15(11)16/h5-7,9H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOMOYSKROCRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




